
1-Bromo-4-(4,4-dimethylcyclohexyl)benzene
Vue d'ensemble
Description
1-Bromo-4-(4,4-dimethylcyclohexyl)benzene, also known as BDHB, is a chemical compound used in various fields of research and industry. It has a molecular formula of C14H19Br, an average mass of 267.205 Da, and a monoisotopic mass of 266.067017 Da .
Molecular Structure Analysis
The molecule contains a total of 43 bond(s); 20 non-H bond(s), 6 multiple bond(s), 5 rotatable bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ether(s) (aliphatic) and 1 ether(s) (aromatic) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 267.2 g/mol. Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found.Applications De Recherche Scientifique
Synthesis and Characterization 1-Bromo-4-(4,4-dimethylcyclohexyl)benzene is used in the synthesis of other chemical compounds. For example, Patil et al. (2012) synthesized and characterized 1-bromo-4-(3,7-dimethyloctyl)benzene as a precursor for the bottom-up synthesis of planar one-dimensional graphene nanoribbons. This process was detailed using methods like NMR, IR spectroscopy, and elemental analysis, complemented by density functional theory (DFT) calculations (Patil, Uthaisar, Barone, & Fahlman, 2012).
Fluorescence Properties The compound exhibits interesting fluorescence properties. Zuo-qi (2015) studied the synthesis and fluorescence properties of a similar compound, 1-Bromo-4-(2,2-diphenylvinyl) benzene. This research revealed that the compound displayed amplified photoluminescence in the solid state compared to in solution, indicating its potential use in light-emitting applications (Zuo-qi, 2015).
Organometallic Synthesis In organometallic chemistry, derivatives of 1-Bromo-4-(4,4-dimethylcyclohexyl)benzene are utilized as starting materials. Porwisiak and Schlosser (1996) discussed the use of 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, as a versatile starting material for organometallic synthesis, demonstrating its broad applicability in chemical synthesis (Porwisiak & Schlosser, 1996).
Crystal Structure Analysis The crystal structures of related bromo-substituted benzenes have been analyzed to understand their supramolecular features. Stein, Hoffmann, and Fröba (2015) studied the crystal structures of similar compounds, revealing insights into hydrogen bonding and π–π interactions, which are important in materials science (Stein, Hoffmann, & Fröba, 2015).
Synthetic Applications The compound is also used in the synthesis of bromo aromatic compounds. Ardeshir and Abbas (1999) discussed the synthesis of bromo aromatic compounds using a novel compound, highlighting its selective bromination properties for aromatic compounds (Ardeshir & Abbas, 1999).
Safety and Hazards
Propriétés
IUPAC Name |
1-bromo-4-(4,4-dimethylcyclohexyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Br/c1-14(2)9-7-12(8-10-14)11-3-5-13(15)6-4-11/h3-6,12H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPXSJAZRNKCNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C2=CC=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(4,4-dimethylcyclohexyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




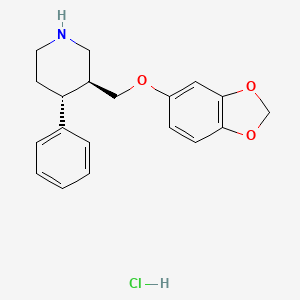
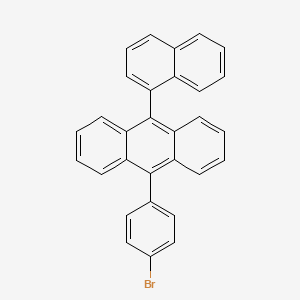

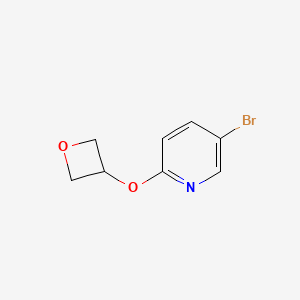

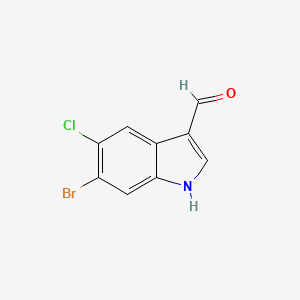
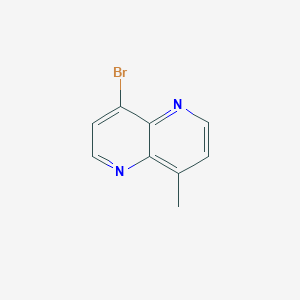
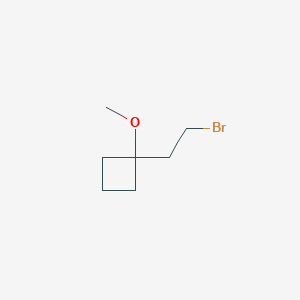
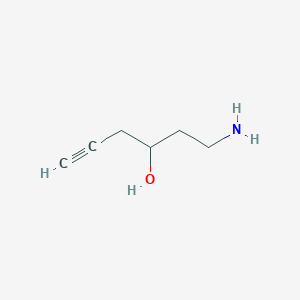

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1383069.png)

